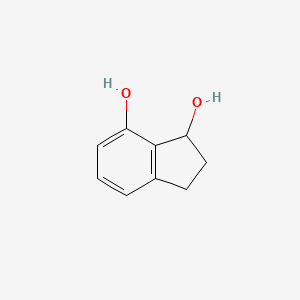

2,3-dihydro-1H-indene-1,7-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38005-83-3 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1,7-diol |

InChI |

InChI=1S/C9H10O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,10-11H,4-5H2 |

InChI Key |

LOAOFROQFAJMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C(=CC=C2)O |

Origin of Product |

United States |

Enantioselective Synthesis and Stereochemical Control

Asymmetric Synthesis of Dihydroindene Diols

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. For dihydroindene diols, this is most commonly achieved through the asymmetric dihydroxylation of the indene (B144670) double bond.

One of the most reliable methods for this transformation is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a chiral osmium catalyst to deliver two hydroxyl groups to the same face (syn-dihydroxylation) of the alkene in indene. A protocol using potassium osmate (K₂OsO₄·2H₂O) as the catalyst, in the presence of a chiral ligand (a derivative of dihydroquinine or dihydroquinidine) and a co-oxidant like N-methylmorpholine N-oxide (NMO), can produce the corresponding cis-diol with high yield and excellent enantiomeric excess (ee). For instance, the conversion of 1H-indene can achieve yields of 86% and an enantiomeric excess greater than 98%.

Enzymatic dihydroxylation presents a green chemistry alternative to metal-catalyzed methods. typeset.io Rieske non-heme iron oxygenases (ROs), such as naphthalene (B1677914) dioxygenase (NDO), are capable of catalyzing the enantiocomplementary dihydroxylation of indene. typeset.io Depending on the specific enzyme used (e.g., NDO, BDO, or CDO), it is possible to obtain diols with opposite absolute configurations, often with high stereoselectivity. typeset.io

Bio-inspired nonheme iron complexes have also been developed to mimic the function of these enzymes, enabling the enantioselective cis-dihydroxylation of various alkenes, including ester-substituted indenes, with hydrogen peroxide as the oxidant. chinesechemsoc.org These systems can produce the corresponding cis-diols in good yields (68–79%) and with high enantioselectivity (97–98% ee). chinesechemsoc.org

Table 1: Comparison of Asymmetric Dihydroxylation Methods for Indene Derivatives

| Method | Catalyst System | Oxidant | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | K₂OsO₄·2H₂O / Chiral Ligand | NMO | 86% | >98% | |

| Enzymatic Dihydroxylation | Naphthalene Dioxygenase (NDO) | O₂ | - | High | typeset.io |

| Bio-inspired Iron Catalysis | Nonheme Iron Complex | H₂O₂ | 68-79% | 97-98% | chinesechemsoc.org |

Chiral Catalysis in Indene Functionalization

Chiral catalysts are the cornerstone of enantioselective synthesis, inducing chirality in the product by creating a chiral environment during the reaction. Various catalytic systems have been developed for the functionalization of the indene ring.

Jacobsen's chiral manganese-salen complex is a well-known catalyst for the asymmetric epoxidation of unfunctionalized alkenes like indene. nih.gov This reaction produces indene oxide, a key intermediate that can be subsequently opened to form a diol. The epoxidation can achieve high yields (90%) and good enantioselectivity (85-88% ee). nih.gov The resulting epoxide can then be hydrolyzed to a trans-diol.

Transition metals like rhodium, when complexed with chiral ligands, are powerful catalysts for various transformations. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been used to construct complex chiral indane skeletons from simpler precursors. researchgate.net Similarly, rhodium(III) complexes can catalyze the asymmetric [3+2] annulation of nitrones with alkynes to build chiral indenes. researchgate.net

More recently, indane-based chiral catalysts have been developed. These catalysts, which incorporate the rigid indane backbone into their own structure, have been successfully used in asymmetric electrophilic reactions. acs.org Chiral aryl chalcogenide catalysts derived from the indane scaffold, for example, can activate substrates for enantioselective cyclization reactions. acs.org

Table 2: Examples of Chiral Catalysis in Indene Functionalization

| Catalytic System | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Jacobsen's Mn-salen complex | Asymmetric Epoxidation | Indene Oxide | Forms epoxide for further transformation | nih.gov |

| Rhodium / Chiral Ligands | Asymmetric Cycloaddition | Chiral Indanes | Builds complex fused ring systems | researchgate.netresearchgate.net |

| Indane-based Chiral Catalysts | Electrophilic Cyclization | Chiral Heterocycles | Catalyst contains a rigid indane scaffold | acs.org |

Diastereoselective and Regioselective Control in Dihydroindene Diol Formation

Beyond controlling enantioselectivity (which of a pair of mirror images is formed), it is often necessary to control diastereoselectivity (which of multiple stereoisomers that are not mirror images is formed) and regioselectivity (where on a molecule a reaction occurs).

In the context of dihydroindene diols, regioselectivity determines the position of the hydroxyl groups (e.g., 1,2-diol vs. 1,7-diol), while diastereoselectivity determines their relative orientation (cis vs. trans). Ligand-controlled reactions are a powerful strategy for achieving this. For example, in the rhodium-catalyzed hydroboration of indene derivatives, small changes to the chiral phosphite (B83602) ligand can completely switch the regioselectivity, directing the boryl group to different positions on the molecule. nih.gov Subsequent oxidation of the carbon-boron bond yields the corresponding alcohol, allowing for the regioselective synthesis of different diol isomers. nih.gov

The formation of the indane ring itself can be controlled to favor a specific diastereomer. Intramolecular Michael additions catalyzed by chiral N-heterocyclic carbenes (NHCs) can construct the five-membered ring with high cis-selectivity. rsc.org Similarly, titanium-catalyzed epoxidations of substrates containing existing hydroxyl groups, such as ene diols, can proceed with very high diastereoselectivity. nih.gov The existing hydroxyl groups coordinate to the metal center, directing the delivery of the oxygen atom from a specific face, thus controlling the relative stereochemistry of the newly formed epoxide and, consequently, the final diol. nih.gov This substrate-directed approach is a powerful tool for achieving high stereochemical control.

Table 3: Strategies for Diastereo- and Regiocontrol

| Strategy | Reaction | Control Achieved | Mechanism | Reference |

|---|---|---|---|---|

| Ligand Control | Rh-catalyzed Hydroboration | Regioselectivity | Chiral ligand directs boron addition | nih.gov |

| Substrate Control | Ti-catalyzed Epoxidation | Diastereoselectivity | Existing -OH group directs oxidant | nih.gov |

| Catalyst Control | NHC-catalyzed Cyclization | Diastereoselectivity | Chiral catalyst favors formation of cis-product | rsc.org |

Determination of Absolute Stereochemistry via X-ray Crystallography

The unambiguous determination of the absolute configuration of a newly synthesized chiral molecule is crucial. While spectroscopic methods can provide clues, single-crystal X-ray diffraction is considered the definitive method for establishing the three-dimensional structure of a crystalline compound. thieme-connect.deresearchgate.net

The technique works by scattering X-rays off the electron clouds of the atoms in a crystal. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the positions of all atoms can be determined. To establish the absolute configuration (i.e., to distinguish between one enantiomer and its mirror image), a phenomenon known as anomalous dispersion (or anomalous scattering) is used. thieme-connect.demit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering is altered in a way that breaks the symmetry of the diffraction pattern, allowing for the differentiation between the true structure and its mirror image. mit.edu

The absolute configuration of various dihydroindene derivatives and their analogues has been confirmed using this method. scirp.orgresearchgate.net For example, the structure of a 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol was established by X-ray diffraction, confirming the relative configuration of its chiral centers. scirp.org In another study, the absolute configuration of diaporindene A, an unusual 2,3-dihydro-1H-indene analogue, was unequivocally confirmed by X-ray diffraction analysis using copper radiation, yielding a Flack parameter close to zero, which indicates a high confidence in the assignment. researchgate.net Even for molecules containing only light atoms (like carbon, hydrogen, and oxygen), modern diffractometers and computational methods have made it possible to determine the absolute configuration with high confidence. mit.edu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of Methylene (B1212753) and Methine Protons

Proton NMR (¹H NMR) provides information about the chemical environment of protons within a molecule. In the case of indane derivatives, the protons on the five-membered ring—the methylene (CH₂) and methine (CH) groups—exhibit characteristic chemical shifts and coupling patterns.

For instance, in a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the methylene protons on the indene (B144670) structural element are not equivalent and appear as an AB system with two doublets. researchgate.net The methine proton at the C-1' position shows as a triplet. researchgate.net Generally, chemical shifts for protons are reported in parts per million (ppm) downfield from a reference standard like tetramethylsilane (B1202638) (TMS). rsc.org The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) indicates the number of neighboring protons. rsc.org

Table 1: Representative ¹H NMR Data for Indane Derivatives

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.14 - 7.39 | Multiplet |

| Methine CH (C-1') | 4.36 | Triplet |

| Methylene CH₂ (C-2') | 2.13 and 2.50 | Multiplets |

| Methylene CH₂ (C-3') | 2.98 and 3.08 | Multiplets |

Note: Data is for a related indane derivative and serves as a representative example. Actual shifts for 2,3-dihydro-1H-indene-1,7-diol may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) probes the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS and are influenced by the electronic environment of the carbon atom. rsc.org For example, carbons bonded to electron-withdrawing groups like hydroxyl (-OH) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Dihydro-1-benzopyran-diol Derivative

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-2 | 75.3 |

| C-3 | 72.1 |

| C-4 | 35.3 |

| C-4a | 120.4 |

| C-5 | 129.9 |

| C-6 | 128.4 |

| C-7 | 131.7 |

| C-8 | 138.7 |

| C-8a | 139.2 |

Note: This is predicted data for a related heterocyclic compound and illustrates the types of shifts expected.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Resonance Assignment

Two-dimensional (2D) NMR techniques are instrumental in assigning the signals from ¹H and ¹³C NMR spectra to specific atoms in the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to trace out the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu This is a highly sensitive technique that is invaluable for assigning carbon resonances. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems to piece together the complete molecular structure. columbia.edugithub.io

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For a diol like this compound, key absorptions would be expected for the O-H and C-O stretching vibrations of the hydroxyl groups, as well as C-H and C=C stretching and bending vibrations from the aromatic and aliphatic parts of the molecule.

Table 3: Typical IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Broad, stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=C (Aromatic) | 1400-1600 | In-ring stretching |

| C-O (Alcohol) | 1050-1260 | Stretching |

Source: General IR spectroscopy data tables. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can establish the precise bond lengths, bond angles, and stereochemistry of the molecule. For a derivative, 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol, X-ray diffraction studies revealed an orthorhombic crystal system with the space group P2₁2₁2₁. scirp.orgscirp.orgresearchgate.net Such analysis also provides details on intermolecular interactions, like hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. scirp.orgresearchgate.net

Table 4: Crystallographic Data for a 2,3-dihydro-1H-indene-1,2-diol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2177 (6) |

| b (Å) | 13.903 (2) |

| c (Å) | 21.121 (2) |

| Z (Molecules per unit cell) | 4 |

Source: Data for 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol. scirp.orgscirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings on the specific UV-Vis absorption spectrum for this compound are not extensively available in publicly accessible literature. However, the spectral characteristics can be reliably inferred from its structural components, namely the indane framework and the two hydroxyl (-OH) substituents on the aromatic ring.

The chromophore is a di-substituted benzene (B151609) ring. The electronic spectrum of benzene and its derivatives is characterized by two primary absorption bands originating from π → π* transitions: the intense E2 band, which appears around 200-220 nm, and the less intense, fine-structured B-band (benzenoid band) found at longer wavelengths, typically around 255-270 nm.

The presence of hydroxyl groups as substituents on the benzene ring significantly modifies the absorption profile. The -OH groups act as powerful auxochromes, meaning they are functional groups that, when attached to a chromophore, alter both the wavelength and intensity of the absorption maximum. Through the resonance effect, the lone pairs of electrons on the oxygen atoms delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity, ε).

For comparison, phenol (B47542) exhibits a B-band around 270 nm. In dihydroxybenzene derivatives like catechol (1,2-dihydroxybenzene), the absorption maximum is observed at approximately 274 nm. acs.org The introduction of substituents generally leads to a bathochromic shift in the position of the maximum absorption wavelength (λmax). researchgate.net Therefore, this compound is expected to exhibit its principal absorption band in a similar region, likely between 270 and 290 nm, due to the electronic effects of the two hydroxyl groups on the benzene ring chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound Note: Specific experimental data was not available in the reviewed sources. The following table is based on the analysis of its chromophoric system and comparison with related structures.

| Expected Transition | Probable λmax (nm) | Chromophore System | Notes |

| π → π* (B-Band) | 270 - 290 | 1,7-Dihydroxy substituted benzene ring | This band, characteristic of substituted benzenes, is shifted to a longer wavelength due to the auxochromic effect of two hydroxyl groups. |

| π → π* (E2-Band) | 210 - 230 | 1,7-Dihydroxy substituted benzene ring | This is a higher-energy, more intense transition typical of aromatic systems. |

Mechanistic Investigations of Reactions Involving Dihydroindene Diols

Mechanisms of Dihydroxylation Reactions

The dihydroxylation of alkenes to form vicinal diols is a pivotal transformation in organic synthesis. wikipedia.orgnih.gov For dihydroindene systems, this reaction can be achieved through various methods, each with distinct stereochemical outcomes and mechanistic pathways. libretexts.orglibretexts.org

Syn-Dihydroxylation:

Osmium Tetroxide (OsO₄): This reagent is widely used for the syn-dihydroxylation of alkenes, yielding diols with the hydroxyl groups on the same side of the ring. wikipedia.orglibretexts.org The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene double bond, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to afford the cis-diol. Due to the toxicity and cost of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org The Sharpless asymmetric dihydroxylation is a powerful enantioselective variant that utilizes a chiral ligand to control the stereochemistry of the diol product.

Potassium Permanganate (B83412) (KMnO₄): Under cold, alkaline conditions, potassium permanganate also effects syn-dihydroxylation of alkenes. libretexts.org The mechanism is believed to be similar to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester. libretexts.org

Anti-Dihydroxylation:

Table 1: Comparison of Dihydroxylation Methods for Alkenes

| Reagent/Method | Stereochemistry | Mechanism Highlights | Common Co-reagents/Conditions |

| Osmium Tetroxide (catalytic) | syn | Formation of a cyclic osmate ester intermediate. wikipedia.org | N-Methylmorpholine N-oxide (NMO) wikipedia.org |

| Potassium Permanganate | syn | Formation of a cyclic manganate ester. libretexts.org | Cold, alkaline (pH > 8) libretexts.org |

| Epoxidation followed by Acid-Catalyzed Hydrolysis | anti | Nucleophilic attack of water on a protonated epoxide. libretexts.org | m-CPBA for epoxidation; aqueous acid for hydrolysis. |

Intramolecular Annulation Mechanisms

Intramolecular annulation reactions are powerful strategies for constructing cyclic systems, and dihydroindene diols can be involved in or synthesized through such pathways.

A notable example is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to form 3-hydroxy-1-indanones. acs.org While not directly involving 2,3-dihydro-1H-indene-1,7-diol as a starting material, the resulting products are structurally related. The mechanism of this reaction involves the in-situ formation of an enamine from the aldehyde and a secondary amine (e.g., pyrrolidine). acs.org The copper catalyst then facilitates the cyclization of the alkyne onto the enamine, followed by hydrolysis to yield the 3-hydroxy-1-indanone. acs.org This process represents an efficient method for creating the indanone core structure. acs.orgorganic-chemistry.org

Further functionalization of these indanone products can lead to various dihydroindene derivatives. For instance, Knoevenagel condensation of 1,3-indandione (B147059) with malononitrile, catalyzed by a base like sodium acetate (B1210297) or piperidine, yields dicyanomethylene derivatives. nih.gov Multicomponent reactions involving 1,3-indandione can also lead to complex heterocyclic structures through a cascade of reactions, often initiated by a Knoevenagel adduct formation followed by nucleophilic attack and cyclization.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized. wiley-vch.de In the context of dihydroindene diols and related structures, these pathways can lead to a variety of isomers and structurally diverse compounds.

One of the most relevant rearrangements is the Baeyer-Villiger oxidation, which converts ketones into esters or cyclic ketones into lactones using peroxy acids or hydrogen peroxide. wiley-vch.debeilstein-journals.org This reaction involves the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent oxygen atom. wiley-vch.de The general mechanism begins with the addition of the peroxy acid to the ketone to form a tetrahedral intermediate, often called the Criegee intermediate. beilstein-journals.orgnih.gov This is followed by the concerted migration of a substituent, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de

For dihydroindene systems, a Favorskii-type rearrangement, which is mechanistically a semibenzilic acid rearrangement, can be observed in the transformation of dibromomethanoindenone derivatives. ru.nl This type of rearrangement involves the contraction of a ring system.

Catalytic Reaction Mechanisms

Catalysis plays a crucial role in the synthesis and transformation of dihydroindene diols, enabling efficient and selective reactions. thieme-connect.de

Asymmetric Catalysis:

Enzymatic Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used for the kinetic resolution of racemic diol acetates. This process involves the selective deacetylation of one enantiomer, allowing for the separation of the enantiomerically enriched diol and its corresponding acetate. Dioxygenase enzymes can introduce oxygen atoms into an indene (B144670) substrate to form a diol through the activation of oxygen and subsequent hydroxylation of the indene ring.

Metal-Catalyzed Asymmetric Reactions: As mentioned in the dihydroxylation section, the Sharpless asymmetric dihydroxylation employs a chiral ligand in conjunction with an osmium catalyst to achieve high enantioselectivity. Rhodium catalysts with chiral ligands like MonoPhos have been used for the asymmetric intramolecular 1,4-addition in the synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org

Palladium-Catalyzed Reactions:

Bis-alkoxycarbonylation: The synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate can be achieved via a diastereospecific bis-alkoxycarbonylation of 1H-indene. researchgate.net This reaction is catalyzed by a palladium complex and involves the syn-addition of palladium intermediates to the double bond of the indene. researchgate.net

Copper-Catalyzed Reactions:

As detailed in the intramolecular annulation section, copper(I) iodide catalyzes the cyclization of 2-ethynylbenzaldehydes to form 3-hydroxy-1-indanones under mild conditions. acs.org

Table 2: Catalytic Methods in Dihydroindene Chemistry

| Catalyst Type | Reaction | Key Mechanistic Feature | Example |

| Enzyme (Lipase) | Kinetic Resolution | Enantioselective deacetylation of a diol acetate. | Candida antarctica lipase B (CAL-B) |

| Chiral Osmium Complex | Asymmetric Dihydroxylation | Formation of a chiral osmate ester intermediate. | Sharpless Asymmetric Dihydroxylation |

| Palladium Complex | Bis-alkoxycarbonylation | syn-addition of a palladium intermediate to an alkene. researchgate.net | Synthesis of dihydroindene-1,2-dicarboxylates. researchgate.net |

| Copper(I) Iodide | Intramolecular Annulation | Facilitates cyclization of an alkyne onto an in-situ formed enamine. acs.org | Synthesis of 3-hydroxy-1-indanones. acs.org |

Derivatives and Advanced Functionalization of the 2,3 Dihydro 1h Indene Diol Scaffold

Modification of Hydroxyl Groups

The two hydroxyl groups of the 2,3-dihydro-1H-indene diol are primary sites for functionalization through reactions such as etherification, esterification, and oxidation. These modifications alter the molecule's polarity, solubility, and ability to form hydrogen bonds.

A common precursor to dihydroindene diols is the corresponding dione (B5365651), such as 1H-indene-1,3(2H)-dione. The reduction of this dione is a key step to obtaining the diol. For instance, the reduction of 2-benzhydryl-2-methyl-1H-indene-1,3(2H)-dione using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) yields the corresponding 2,3-dihydro-1H-indene-1,3-diol. osu.edu This highlights a synthetic route where modifications can be introduced at the ketone stage before reduction to the diol.

The hydroxyl groups can be converted into other functional groups to create a variety of derivatives. For example, treatment of related bromohydrins (containing one hydroxyl group and one bromine atom on the indane scaffold) with acetic anhydride (B1165640) in pyridine (B92270) converts the hydroxyl group into an acetate (B1210297) ester. researchgate.net This type of reaction is directly applicable to the diol scaffold for producing diacetate derivatives.

Table 1: Representative Reactions for Hydroxyl Group Modification

| Precursor Scaffold | Reagent(s) | Product Type | Research Finding |

|---|---|---|---|

| 1H-Indene-1,3(2H)-dione derivative | Lithium aluminum hydride (LiAlH₄) | 2,3-Dihydro-1H-indene-1,3-diol derivative | Efficient reduction of the diketone to the corresponding diol. osu.edu |

| Indane Bromohydrin | Acetic anhydride, pyridine | Acetate Ester | Conversion of the hydroxyl group to an acetate functionality. researchgate.net |

| 2-Ethynylbenzaldehyde (B1209956) | CuI, Pyrrolidine, AcOH, H₂O | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | A copper-catalyzed intramolecular annulation provides a hydroxylated indanone, a key intermediate for diols. acs.orgnih.gov |

Functionalization of the Indene (B144670) Ring System

The aromatic ring of the 2,3-dihydro-1H-indene diol is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can modulate the electronic properties of the scaffold. nih.gov

Halogenation is a common functionalization reaction. However, direct halogenation of the indane-1,3-dione ring system can be challenging. It is often more feasible to introduce halogens onto the precursors, such as phthalic anhydrides, before the cyclization to form the indanone ring. mdpi.com For example, various halogenated indane-1,3-diones have been synthesized from halogenated phthalic anhydrides and ethyl acetoacetate. mdpi.com These halogenated indanones can then be reduced to the corresponding diols.

Friedel-Crafts reactions are also employed to functionalize the aromatic ring. For instance, the cyclialkylation of arylpentanols can lead to the formation of 2,3-dihydro-1H-indene derivatives. researchgate.net While this is an approach to form the indene ring itself, similar electrophilic substitution principles apply to the functionalization of a pre-existing dihydroindene diol scaffold, provided the hydroxyl groups are appropriately protected. The regioselectivity of these substitutions is directed by the existing substituents on the aromatic ring.

Table 2: Examples of Indene Ring Functionalization

| Reaction Type | Reagents/Method | Product Feature | Key Insight |

|---|---|---|---|

| Halogenation | Synthesis from halogenated precursors (e.g., halogenated phthalic anhydride) | Halogen-substituted indane core | Halogenation is often best achieved prior to the formation of the indane ring system. mdpi.com |

| Electrophilic Aromatic Substitution (EAS) | Various electrophiles | Substituted aromatic ring | The indene scaffold undergoes EAS reactions, with regioselectivity influenced by existing functional groups. nih.govresearchgate.net |

| Friedel-Crafts Acylation/Alkylation | Lewis acids (e.g., AlCl₃), acyl/alkyl halides | Acyl or alkyl-substituted indanones | A fundamental method for building and functionalizing the indane skeleton, which can be converted to diols. beilstein-journals.org |

Synthesis of Complex Polycyclic Structures Incorporating the Dihydroindene Diol Moiety

The dihydroindene diol moiety can be incorporated into larger, more complex polycyclic systems through various synthetic strategies, including annulation and cycloaddition reactions. These advanced structures are of interest in natural product synthesis and materials science.

One approach involves using indanone derivatives as starting materials for annulation reactions. For example, a palladium-catalyzed carbonylative annulation of aromatic ketones can form 2-substituted indene-1,3-diones, which are precursors to diols. Furthermore, rhodium-catalyzed double C-H functionalization and annulation of phenyl oxadiazoles (B1248032) with diazo compounds have been used to create complex pyran-fused isoquinolines, demonstrating how the indene core can be expanded. mdpi.com

Ring-expansion strategies have also been developed. For example, readily available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be used in reactions with alkynes to construct fused seven-membered polycyclic architectures, which are found in various natural products. chemrxiv.org These reactions showcase the utility of the indene scaffold in building complex molecular frameworks.

Table 3: Methods for Synthesizing Complex Polycyclic Structures

| Synthetic Strategy | Key Intermediates | Resulting Structure | Reference Finding |

|---|---|---|---|

| Annulation Reaction | 1-Oxo-2,3-dihydro-1H-indene carboxylate and alkynes | Fused seven-membered polycyclic systems | Indene derivatives serve as building blocks for constructing larger ring systems relevant to natural products. chemrxiv.org |

| Double Annulation | Phenyl oxadiazoles and 2-diazo-1,3-diketones | Pyran-fused isoquinolines | Rhodium-catalyzed reactions enable the efficient assembly of multiple rings in a single tandem process. mdpi.com |

| Intramolecular Annulation | 2-Ethynylbenzaldehyde derivatives | 3-Hydroxy-1-indanones | Copper-catalyzed reactions provide a direct route to functionalized indanones, which can be further elaborated. nih.govmdpi.com |

Creation of Stereoisomers and Chiral Derivatives

The 2,3-dihydro-1H-indene-1,7-diol scaffold possesses chiral centers, making the synthesis of specific stereoisomers a critical area of research. Chiral derivatives are particularly important in pharmaceutical development, where stereochemistry often dictates biological activity.

The synthesis of enantiomerically pure or enriched dihydroindene diols can be achieved through asymmetric synthesis or chiral resolution. For example, cis-1,3-Indandiol is a key precursor for synthesizing (-)-cis-(1S,2R)-1-aminoindan-2-ol, which is a crucial component of the HIV protease inhibitor Indinavir. This highlights the importance of controlling the stereochemistry of the hydroxyl groups.

Chiral ligands can be synthesized from stereochemically defined dihydroindene diols. For instance, chiral spirobiindane ligands, such as 1,1'-spirobiindane-7,7'-diol, have been efficiently resolved using N-benzylcinchonidinium chloride. acs.org These chiral diols are then used to prepare novel monodentate spiro phosphorus ligands for asymmetric rhodium-catalyzed hydrogenation reactions, achieving excellent enantioselectivities. acs.org The creation of complex chiral structures, such as 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol, further demonstrates the versatility of the indene scaffold in stereoselective synthesis. cymitquimica.com

Table 4: Synthesis of Stereoisomers and Chiral Derivatives

| Compound/Derivative | Synthetic Approach | Significance/Application | Key Insight |

|---|---|---|---|

| (-)-cis-(1S,2R)-1-Aminoindan-2-ol | Synthesis from cis-1,3-Indandiol | Key chiral synthon for the HIV protease inhibitor Indinavir. | Precise stereocontrol is essential for producing pharmaceutically active molecules. lookchem.com |

| Chiral Spirobiindane Ligands | Resolution of 1,1'-spirobiindane-7,7'-diol | Used in asymmetric catalysis (e.g., hydrogenation). acs.org | The chiral diol scaffold is a valuable platform for developing powerful catalysts for stereoselective reactions. |

| (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | Chiral building block | Intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com | The specific stereochemistry of amino alcohol derivatives is crucial for their application. lookchem.com |

Applications in Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

The dihydroindene framework is a recurring motif in numerous biologically active compounds and natural products. The diol functionality of 2,3-dihydro-1H-indene-1,7-diol offers reactive sites for further chemical modifications, making it an important starting material for the synthesis of more complex organic molecules. For instance, dihydroindene derivatives are key components in the synthesis of various pharmaceuticals.

One notable application is in the development of conformationally restricted analogues of existing drugs. For example, a dihydroindene derivative was used to create a constrained version of trimethoprim, an antibacterial agent. nih.gov This was achieved by connecting the ortho position of the benzene (B151609) ring to the methylene (B1212753) linkage with two methylene groups, forming the dihydroindene structure. nih.gov

The versatility of the dihydroindene scaffold is further highlighted by its use in the synthesis of various heterocyclic systems. Dihydroindene derivatives can be readily synthesized and subsequently modified to create a diverse range of compounds with potential applications in medicinal chemistry. iucr.org The presence of hydroxyl groups in this compound allows for a variety of chemical transformations, including oxidation, esterification, and etherification, to generate a wide array of derivatives.

Intermediates in Multi-step Synthesis of Research Compounds

This compound and its derivatives serve as crucial intermediates in the multi-step synthesis of various research compounds. ambeed.comnih.gov The dihydroindene core can be systematically modified through a series of reactions to build up molecular complexity. For example, the synthesis of certain polycyclic norditerpenoids has utilized a palladium-catalyzed enantioselective allylic alkylation of a ketone to introduce a chloro-substituted allyl moiety, which then undergoes further transformations. nih.gov

The synthesis of complex molecules often involves a sequence of carefully planned steps, and dihydroindene derivatives can be tailored to fit into these synthetic routes. For instance, the synthesis of certain complex spirocyclic compounds, which are valuable in asymmetric catalysis, can start from simpler indole-based precursors. nih.gov The ability to introduce various functional groups onto the dihydroindene ring makes it a versatile platform for constructing intricate molecular architectures. nih.gov

The following table provides examples of research compounds synthesized using dihydroindene intermediates:

| Research Compound Class | Synthetic Strategy | Dihydroindene Intermediate | Reference |

| Conformationally Restricted Analogues | Condensation and multi-step conversion | Indanone derivative | nih.gov |

| Polycyclic Norditerpenoids | Pd-catalyzed enantioselective allylic alkylation | Substituted ketone | nih.gov |

| Spirocyclic Compounds | Asymmetric synthesis from indole (B1671886) and acetone | Indole-based precursors | nih.gov |

Scaffolds for Ligand Design in Catalysis Research

The rigid and well-defined three-dimensional structure of the dihydroindene skeleton makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. By attaching coordinating groups to the dihydroindene framework, researchers can create ligands that can bind to a metal center and create a chiral environment, influencing the stereochemical outcome of a reaction.

The development of "privileged" chiral scaffolds, which are effective in a wide range of catalytic reactions, is a major goal in asymmetric synthesis. nih.gov The spirobisindane framework, a derivative of dihydroindene, has been particularly successful in this regard. nih.gov For example, 1,1'-spirobisindane-7,7'-diols (SPINOLs) are highly effective ligands in various asymmetric transformations. nih.gov

The modular nature of dihydroindene-based ligands allows for the fine-tuning of their steric and electronic properties by varying the substituents on the aromatic ring or the coordinating atoms. This tunability is crucial for optimizing the performance of the catalyst for a specific reaction.

Precursors for Novel Materials

The chemical structure of this compound and its derivatives suggests their potential as precursors for novel materials with interesting optoelectronic properties. The fused aromatic ring system can be extended through polymerization or by attaching other chromophoric units to create conjugated materials.

Dihydroindene derivatives have been investigated for their potential in various materials science applications. iucr.org The ability to introduce different functional groups onto the dihydroindene core allows for the tailoring of the material's properties, such as its solubility, thermal stability, and electronic characteristics. For instance, the incorporation of electron-donating or electron-withdrawing groups can influence the material's absorption and emission properties, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific applications of this compound in optoelectronics are not extensively documented, the broader class of dihydroindene derivatives holds promise for the development of new functional materials.

Research into Structure-Activity Relationships of Dihydroindene Derivatives

Understanding the relationship between the chemical structure of a molecule and its activity is fundamental to the design of new and improved compounds. The dihydroindene framework provides a well-defined platform for systematic studies of structure-activity relationships (SAR). nih.gov By synthesizing a series of derivatives with varying substituents and evaluating their chemical or physical properties, researchers can identify the key structural features responsible for a particular effect.

For example, in the context of catalysis, SAR studies can help to elucidate how the steric and electronic properties of a ligand influence the efficiency and selectivity of a catalyst. In a study of 5,10-dihydroindeno[1,2-b]indole (B1207775) derivatives, the inhibitory potencies against several carbonic anhydrase isoforms were assessed, revealing how different substituents on the indene (B144670) fragment affected their activity. nih.gov

Molecular modeling and computational studies often complement experimental SAR studies by providing insights into the interactions between the dihydroindene derivatives and their targets at the molecular level. nih.govnih.gov These studies can help to rationalize observed trends in activity and guide the design of new derivatives with enhanced properties.

Q & A

Q. Table 1: Example Crystallographic Data for Analogous Dihydroindene Derivatives

| Parameter | Value (Example from ) |

|---|---|

| Space group | Pbca |

| Unit cell dimensions | a = 7.4131 Å, b = 18.8596 Å, c = 19.0166 Å |

| Volume (ų) | 2658.7 |

| Z | 8 |

| Density (Mg m⁻³) | 1.361 |

Advanced Research Questions

Q. How does the conformational flexibility of the dihydroindene ring system influence supramolecular assembly?

- Methodological Answer :

- Conformational Analysis : X-ray data reveal twist conformations in the five-membered dihydroindene ring (Q = 0.1502 Å, φ = 302.24°) .

- Supramolecular Effects :

- Hydrogen bonding (O–H···O, C–H···O) creates 1D chains or 3D networks .

- π-π stacking (3.7–3.8 Å distances) stabilizes layered architectures .

- Computational Tools : Density Functional Theory (DFT) calculates angle strain (e.g., 5.65° vs. 6.5° predicted) to validate experimental data .

Q. What methodological strategies resolve contradictions in crystallographic vs. spectroscopic data for dihydroindene derivatives?

- Methodological Answer :

- Data Reconciliation :

Compare experimental bond lengths/angles (X-ray) with DFT-optimized geometries .

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .

Cross-validate NMR chemical shifts with computational predictions (e.g., Gaussian NMR simulations) .

- Case Study : Discrepancies in O–H···O bond lengths (X-ray) vs. solution-state NMR proton exchange rates can indicate dynamic hydrogen bonding .

Q. How are dihydroindene derivatives applied in photonic materials, and what experimental assays evaluate their performance?

- Methodological Answer :

- Applications : As electron-deficient moieties in organic LEDs (OLEDs), they enhance charge transport .

- Assays :

- UV-Vis/PL Spectroscopy : Measure absorption/emission maxima (e.g., λem ~450–500 nm for luminescent derivatives) .

- Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels for device compatibility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.